molecular formula C5H11O4P B8627659 Glycidylphosphonic acid dimethyl ester CAS No. 17989-06-9

Glycidylphosphonic acid dimethyl ester

Cat. No.: B8627659
CAS No.: 17989-06-9
M. Wt: 166.11 g/mol
InChI Key: LXWQXJPQLIVNAS-UHFFFAOYSA-N
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Description

Glycidylphosphonic acid dimethyl ester (hypothetical structure: (CH₃O)₂P(O)CH₂C(O)C₂H₃O) is a phosphonic acid ester featuring a glycidyl (epoxide-containing) group. While direct data on this specific compound are absent in the provided evidence, its structure suggests reactivity influenced by both the phosphonate ester and epoxide functionalities. Phosphonic acid esters are widely used in organic synthesis, flame retardants, and coordination chemistry due to their stability and tunable reactivity . The glycidyl group may enhance its utility in crosslinking reactions or polymer modifications, though this remains speculative without explicit references.

Properties

CAS No.

17989-06-9

Molecular Formula

C5H11O4P

Molecular Weight

166.11 g/mol

IUPAC Name

2-(dimethoxyphosphorylmethyl)oxirane

InChI

InChI=1S/C5H11O4P/c1-7-10(6,8-2)4-5-3-9-5/h5H,3-4H2,1-2H3

InChI Key

LXWQXJPQLIVNAS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1CO1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., cyano): Increase the acidity of the phosphonic acid proton, enhancing nucleophilic substitution reactivity . Bulky/Aromatic Groups (e.g., phenyl): Improve thermal stability and hydrophobicity but reduce solubility in polar solvents . Epoxide (Glycidyl Group): Hypothetically, this would introduce ring-strain-driven reactivity, enabling polymerization or crosslinking via epoxide ring-opening, a feature absent in non-glycidyl analogs.

Applications: Flame Retardants: Dimethyl methylphosphonate (DMMP) is widely used due to its high phosphorus content and volatility . Organic Synthesis: Cyanobenzyl and methoxybenzyl derivatives serve as intermediates in Suzuki-Miyaura couplings or phosphorylation reactions . Chiral Chemistry: Hydroxyethyl-substituted esters enable enantioselective synthesis .

Stability and Handling :

  • Methyl and ethyl esters (e.g., DMMP) exhibit higher hydrolytic stability compared to phenyl esters, which are prone to enzymatic degradation .
  • Glycidyl-containing analogs would likely require stabilization against premature epoxide ring-opening in humid environments.

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